N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with:
- A 2-fluorobenzyl group at position 2.
- A 4-chlorophenethyl chain linked via an acetamide group at position 1.
This scaffold combines a fused thiophene-pyrimidine ring system with halogenated aromatic substituents, which are known to enhance lipophilicity, metabolic stability, and target binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C23H19ClFN3O3S |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |
InChI Key |
LRCCRKMKJMYJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidine Cores
Key Observations :
Pyrimidinone and Acetamide Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods in , utilizing K₂CO₃ in DMF for nucleophilic substitution.
- Unlike , which uses carbodiimide coupling, the target compound’s acetamide linkage may involve pre-functionalized intermediates.
Pharmacological and Physicochemical Considerations
Structure-Activity Relationships (SAR)
- Thienopyrimidine Core: Enhances binding to kinases or dihydrofolate reductase due to planar aromaticity and hydrogen-bonding sites.
- 2-Fluorobenzyl Group: Increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
- 4-Chlorophenethyl Chain : Contributes to hydrophobic interactions in target binding pockets, as seen in antimicrobial agents .
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